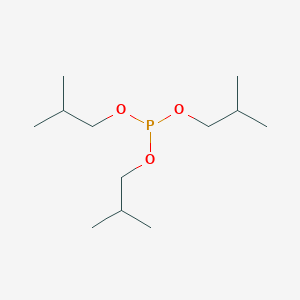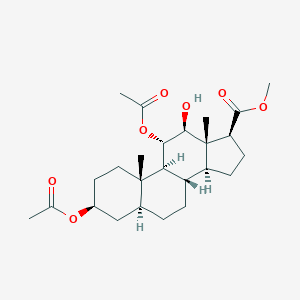![molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8](/img/structure/B155002.png)
6-Benzyl-2,6-diazaspiro[3.4]octane
Overview
Description
6-Benzyl-2,6-diazaspiro[3.4]octane: is a chemical compound with the molecular formula C13H18N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro[34]octane core
Mechanism of Action
Target of Action
It is part of a chemotype that has been found to have potent antitubercular activity , suggesting that it may target components of the Mycobacterium tuberculosis bacterium.
Mode of Action
It is known that nitrofuran carboxamide chemotypes, which this compound is a part of, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .
Biochemical Pathways
Given its potential antitubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis .
Result of Action
Compounds of a similar nitrofuran carboxamide chemotype have shown potent antitubercular activity, displaying a minimal inhibitory concentration of 0016 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different strategies. For instance, the cyclopentane ring can be formed through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. This typically involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Benzyl-2,6-diazaspiro[3.4]octane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially for treating infectious diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane: A core structure similar to 6-Benzyl-2,6-diazaspiro[3.4]octane but without the benzyl group.
Spirocyclic Amines: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness: 6-Benzyl-2,6-diazaspiro[34]octane is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-benzyl-2,6-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPYEXHXJWMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568308 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-28-8 | |
| Record name | 6-Benzyl-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 6-benzyl-2,6-diazaspiro[3.4]octane?
A1: The research article highlights the importance of exploring new chemical entities that can act as surrogates for common drug modules like piperazine and morpholine []. this compound is synthesized as a potential substitute for piperazine. This could be valuable in medicinal chemistry for several reasons:
Q2: How is this compound synthesized?
A2: The article describes an improved synthesis of this compound using a [3+2] cycloaddition reaction []. This method enables the production of multi-gram quantities of the compound with relatively high yields, making it more accessible for further research and development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)


![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)




![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)

